An In-depth Technical Guide to the Chemical Properties and Structure of Sodium Erythorbate
An In-depth Technical Guide to the Chemical Properties and Structure of Sodium Erythorbate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium erythorbate, a stereoisomer of sodium ascorbate, is a widely utilized antioxidant and preservative in the food and pharmaceutical industries.[1] Its primary function is to inhibit oxidation, thereby preserving color and flavor in a variety of products, most notably in cured meats.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies pertaining to sodium erythorbate, intended to serve as a valuable resource for professionals in research and development.
Chemical Structure and Identification
Sodium erythorbate is the sodium salt of erythorbic acid. Structurally, it is a γ-lactone ring with an enediol group, which is responsible for its reducing and antioxidant properties. The chemical structure of sodium erythorbate is depicted below.
Chemical Formula: C₆H₇NaO₆[2]
Molecular Weight: 198.11 g/mol [2]
CAS Number: 6381-77-7[2]
Synonyms: Sodium isoascorbate, D-Isoascorbic acid sodium salt, E316[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of sodium erythorbate is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Appearance | White to off-white crystalline powder or granules. | [3] |
| Melting Point | 168-170 °C (decomposes) | [2] |
| Solubility in Water | 16 g/100 mL | [2] |
| Solubility in Ethanol | Very slightly soluble | [4] |
| pH (10% aqueous solution) | 5.5 - 8.0 | [3] |
| Specific Rotation [α]D²⁵ | +95.5° to +98.0° (10% w/v aqueous solution) | [4] |
In its dry, crystalline state, sodium erythorbate is stable. However, in aqueous solutions, it readily reacts with atmospheric oxygen and other oxidizing agents, which underscores its utility as an antioxidant.[1]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of sodium erythorbate.
Infrared (IR) Spectroscopy
The FT-IR spectrum of sodium erythorbate exhibits characteristic peaks corresponding to its functional groups. Key absorptions include:
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O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl groups.
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C=O stretching: A strong absorption peak around 1700-1750 cm⁻¹ corresponding to the lactone carbonyl group.
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C=C stretching: A peak in the region of 1650-1600 cm⁻¹ from the carbon-carbon double bond in the enediol system.
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C-O stretching: Multiple bands in the fingerprint region (1300-1000 cm⁻¹) associated with the various C-O bonds in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of sodium erythorbate.
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¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the lactone ring and the dihydroxyethyl side chain. The chemical shifts and coupling patterns are consistent with the assigned structure.
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¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the sp² carbons of the enediol are particularly characteristic.
Experimental Protocols
This section details the methodologies for the analysis and characterization of sodium erythorbate.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method provides a robust means for the quantitative analysis of sodium erythorbate.
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Column: Primesep B reverse-phase column (4.6 x 150 mm, 5 µm).[5]
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Mobile Phase: A gradient of Acetonitrile and water with an ammonium acetate buffer.[5]
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Flow Rate: 1.0 mL/min.
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Detection: UV at 250 nm.[5]
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Procedure:
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Prepare a standard solution of sodium erythorbate of known concentration in the mobile phase.
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Prepare the sample solution by accurately weighing and dissolving the sample in the mobile phase.
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Inject the standard and sample solutions into the HPLC system.
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Identify the sodium erythorbate peak based on its retention time compared to the standard.
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Quantify the amount of sodium erythorbate in the sample by comparing the peak area with that of the standard.
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Titrimetric Assay for Purity
This classic redox titration method is suitable for determining the purity of sodium erythorbate.
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Titrant: 0.1 N Iodine solution.
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Indicator: Starch solution.
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Procedure:
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Accurately weigh about 400 mg of sodium erythorbate.
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Dissolve the sample in 100 mL of distilled water.
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Add 25 mL of 2N sulfuric acid.
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Titrate immediately with 0.1 N iodine solution.
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As the endpoint is approached (the solution becomes pale yellow), add a few drops of starch indicator.
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Continue the titration until the first appearance of a permanent blue-violet color.
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Each mL of 0.1 N iodine is equivalent to 9.905 mg of C₆H₇NaO₆.
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Purity Determination by Titration with 2,6-Dichlorophenolindophenol
This method is a colorimetric titration specific for reducing agents like sodium erythorbate.
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Titrant: Standardized 2,6-dichlorophenolindophenol solution.
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Procedure:
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Prepare a standard solution of the sample in a metaphosphoric acid-acetic acid solution to ensure stability.
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Titrate the sample solution with the standardized 2,6-dichlorophenolindophenol solution.
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The endpoint is indicated by the appearance of a persistent pink color for at least 5 seconds.
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The concentration of sodium erythorbate is calculated based on the volume of titrant used.
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Synthesis and Mechanism of Action
Synthesis Workflow
Sodium erythorbate is commercially produced from D-glucose through a combination of fermentation and chemical synthesis. The general workflow is outlined below.
Caption: General synthesis workflow of sodium erythorbate from D-glucose.
Antioxidant Mechanism in Meat Curing
In meat curing, sodium erythorbate acts as a cure accelerator by promoting the reduction of nitrite to nitric oxide. Nitric oxide is the key species that reacts with myoglobin in the meat to form the stable pink nitrosomyoglobin, which is characteristic of cured meats. This process also inhibits the formation of carcinogenic nitrosamines.
Caption: Antioxidant and cure accelerating mechanism of sodium erythorbate in meat products.
Conclusion
Sodium erythorbate is a well-characterized compound with established chemical properties and analytical methods. Its efficacy as an antioxidant is rooted in its chemical structure, particularly the enediol group. The provided experimental protocols and diagrams offer a foundational understanding for researchers and professionals working with this important food and pharmaceutical additive. Further research may focus on its applications in novel delivery systems and its potential synergistic effects with other antioxidants.
